![molecular formula C23H23N7O B2904283 p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920219-33-6](/img/structure/B2904283.png)
p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound “p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine and its derivatives have been described with a wide range of biological potential .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms . It also contains a triazole ring, which is another type of heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, tolyl groups are aryl groups which are commonly found in the structure of diverse chemical compounds. They are considered nonpolar and hydrophobic groups . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Scientific Research Applications
The compound p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, also known as 1-(4-methylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class. These compounds have garnered interest due to their potential applications in various fields of scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:
Antitumor Activities
A series of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities against various human cancer cell lines such as MGC-803, MCF-7, EC-109, PC-3, and Hela .
LSD1 Inhibition
These derivatives have been identified as novel inhibitors of Lysine Specific Demethylase 1 (LSD1), which plays a crucial role in regulating lysine methylation. Abnormal overexpression of LSD1 has been associated with the progression of certain human malignancies .
Medicinal Chemistry
The development of [1,2,4]triazolo[1,5-a]pyrimidines has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine in medicinal chemistry applications .
Synthesis Pathway
A focus on the synthesis pathway for fully decorated 8-azapurines (a bioisostere of the purine nucleus) has been established with special attention on 6-alkyl derivatives .
CDK2 Inhibition
CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells selectively. Small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed for this purpose .
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by pyrimidine derivatives , this compound could be a promising candidate for drug development. Further studies could also focus on optimizing its synthesis process and investigating its physical and chemical properties in more detail.
Mechanism of Action
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction results in the inhibition of USP28, thereby affecting the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Biochemical Pathways
The compound’s action on USP28 affects several biochemical pathways. By inhibiting USP28, the compound can disrupt the normal cell cycle, particularly the S phase, and hinder EMT progression . These effects can lead to the inhibition of cell proliferation, especially in cancer cells .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By affecting the cell cycle and EMT progression, the compound can potentially slow down or stop the growth of cancer cells .
properties
IUPAC Name |
(4-methylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-16-3-7-18(8-4-16)23(31)29-13-11-28(12-14-29)21-20-22(25-15-24-21)30(27-26-20)19-9-5-17(2)6-10-19/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQLCRORWDKWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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